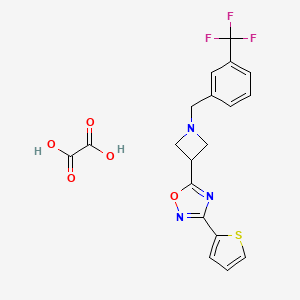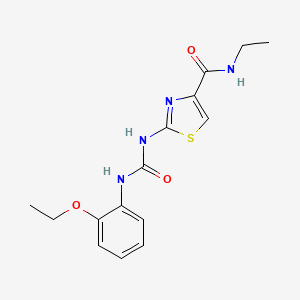
2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide, also known as ETC-1002, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic effects in treating cardiovascular diseases. ETC-1002 has been shown to have a unique mechanism of action that targets multiple pathways involved in lipid metabolism and inflammation, making it a promising candidate for the treatment of dyslipidemia and atherosclerosis.
Scientific Research Applications
Urease Inhibition
A study by Shi et al. (2018) investigated the urease-inhibition activities of 2-phenylthiazole derivatives. These compounds were synthesized and evaluated for their ability to inhibit urease, an enzyme involved in various pathological processes. Among the synthesized compounds, one with a similar structure to 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide demonstrated significant urease inhibitory activity, indicating potential applications in treating diseases related to urease activity (Shi et al., 2018).
Anticancer Activity
Aliabadi et al. (2010) synthesized a series of 2-phenylthiazole-4-carboxamide derivatives, including structures similar to 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide. These compounds were evaluated for their cytotoxicity against various human cancer cell lines. The study found that certain derivatives exhibited significant anticancer activity, highlighting the potential of these compounds in cancer therapy (Aliabadi et al., 2010).
Inhibition of Trypanosoma Brucei
Patrick et al. (2016) synthesized analogues of thiazol-2-ethylamines, including structures resembling 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide. These compounds were tested for their activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis. The study identified several derivatives as potent inhibitors of the parasite, suggesting their potential use in treating this disease (Patrick et al., 2016).
Inhibition of Carbonic Anhydrase-III
Al-Jaidi et al. (2020) investigated the inhibitory activities of 2,4,5-trisubstitutedthiazole compounds on carbonic anhydrase-III, an enzyme implicated in various physiological processes. The study found that certain derivatives, structurally related to 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide, exhibited significant inhibitory activity, indicating potential therapeutic applications (Al-Jaidi et al., 2020).
Antiviral Activity
Srivastava et al. (1977) synthesized thiazole C-nucleosides, including compounds with structural similarities to 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide. These compounds were evaluated for their antiviral activity against various viruses, demonstrating potential as antiviral agents (Srivastava et al., 1977).
properties
IUPAC Name |
2-[(2-ethoxyphenyl)carbamoylamino]-N-ethyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-3-16-13(20)11-9-23-15(18-11)19-14(21)17-10-7-5-6-8-12(10)22-4-2/h5-9H,3-4H2,1-2H3,(H,16,20)(H2,17,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCUHELCXBNYPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)

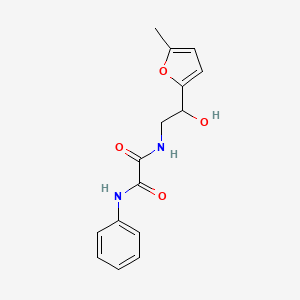
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)

![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)
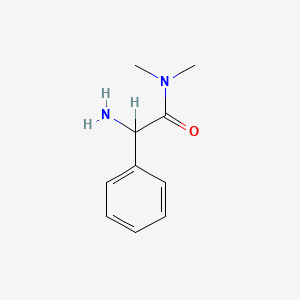
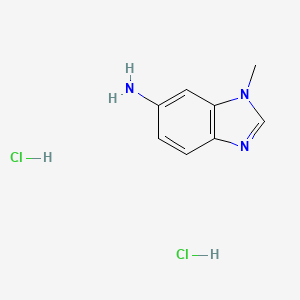
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)

![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)
